
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate, also known as DIP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DIP is a derivative of indole, an important organic compound that is widely distributed in nature, and has been found to exhibit a wide range of biological activities. The purpose of
Mécanisme D'action
The mechanism of action of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is complex and varies depending on the biological system being studied. In general, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to interact with various cellular components, such as enzymes, proteins, and DNA, and to modulate their activity. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase, by binding to their active sites. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to bind to DNA and to induce strand breaks, which can lead to cell death.
Effets Biochimiques Et Physiologiques
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to exhibit a wide range of biochemical and physiological effects, depending on the biological system being studied. For example, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been found to induce apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to scavenge free radicals. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been found to modulate the activity of various enzymes and proteins, and to affect the expression of genes involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has several advantages for lab experiments. It is easy to synthesize, and the yield can be optimized by adjusting the reaction parameters. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is also stable under normal lab conditions and has a long shelf life. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate is relatively inexpensive compared to other fluorescent probes and ligands. However, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous environments. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can also exhibit non-specific binding to other cellular components, which can interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate. One direction is to study the structure-activity relationship of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate and to design more potent derivatives with improved biological activities. Another direction is to study the pharmacokinetics and pharmacodynamics of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate in vivo, to determine its potential as a therapeutic agent. Furthermore, the use of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as a fluorescent probe and ligand can be expanded to other biological systems, such as plants and animals. Finally, the development of new synthetic methods for diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can lead to the discovery of new derivatives with novel biological activities.
Méthodes De Synthèse
The synthesis of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation reaction, to yield diethyl 2-(1H-indol-3-ylmethylidene)propanedioate as the final product. The reaction can be carried out under mild conditions, and the yield of diethyl 2-(1H-indol-3-ylmethylidene)propanedioate can be optimized by adjusting the reaction parameters, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, such as anticancer, antimicrobial, and antioxidant activities. diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has also been used as a fluorescent probe to detect metal ions and as a ligand to synthesize metal complexes. In addition, diethyl 2-(1H-indol-3-ylmethylidene)propanedioate has been used to study the mechanism of action of various biological processes, such as enzyme inhibition, protein-protein interactions, and DNA binding.
Propriétés
Numéro CAS |
10184-96-0 |
|---|---|
Nom du produit |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
diethyl 2-(1H-indol-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-10,17H,3-4H2,1-2H3 |
Clé InChI |
PFJFOJBUEHKUCE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)OCC |
Autres numéros CAS |
10184-96-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



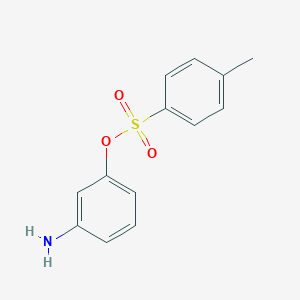
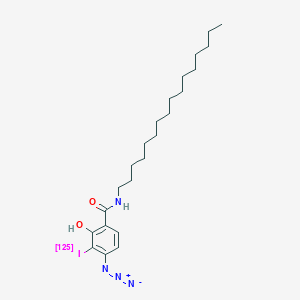
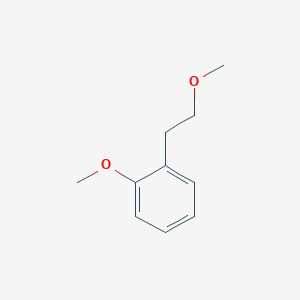
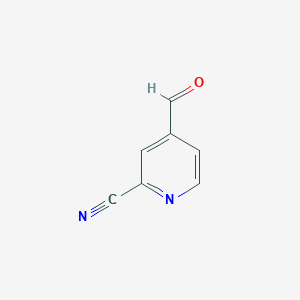
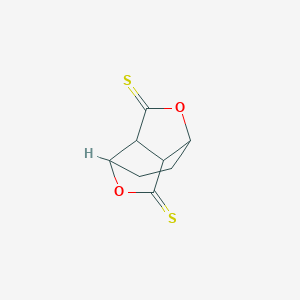
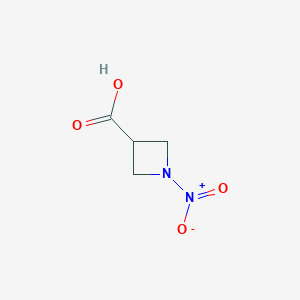
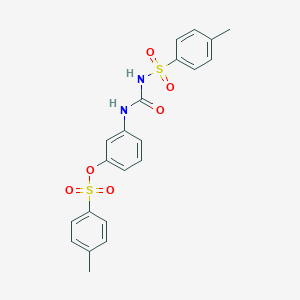
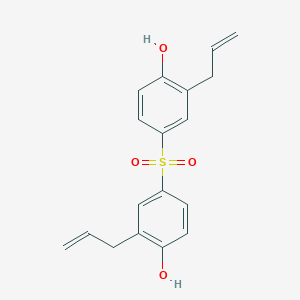
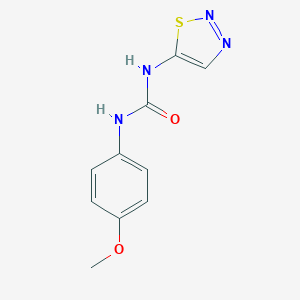
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
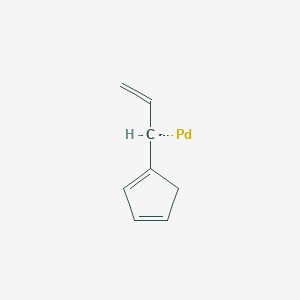
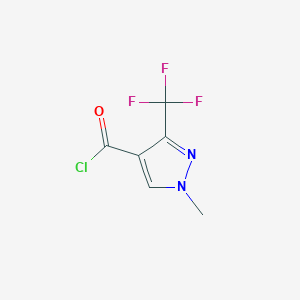
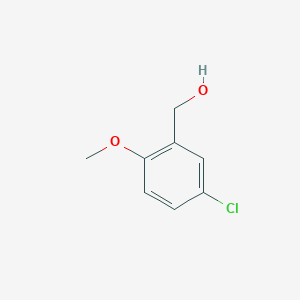
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)